1-(3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl)-4-pentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
Description
This compound is a heterocyclic molecule featuring a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one core. Key structural elements include:
- Thieno-triazolo-pyrimidinone backbone: A fused tricyclic system combining thiophene, triazole, and pyrimidinone rings, which is associated with diverse bioactivity, particularly in kinase inhibition and CNS-targeting applications .
- 4-Pentyl substituent: A five-carbon alkyl chain at the 4-position, enhancing lipophilicity and membrane permeability .
- 3-(4-Cyclohexylpiperazin-1-yl)-3-oxopropyl side chain: A piperazine derivative with a cyclohexyl group, which may modulate receptor binding and pharmacokinetic properties .
This compound shares structural motifs with several bioactive molecules, including kinase inhibitors and CNS agents, but its specific pharmacological profile remains understudied compared to analogs.
Properties
IUPAC Name |
12-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-8-pentyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N6O2S/c1-2-3-7-13-30-24(33)23-20(12-18-34-23)31-21(26-27-25(30)31)10-11-22(32)29-16-14-28(15-17-29)19-8-5-4-6-9-19/h12,18-19H,2-11,13-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZZKWNAQHYSPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCN(CC4)C5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound 1-(3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl)-4-pentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle and is an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell division. The compound fits well into the CDK2 active site, forming essential hydrogen bonds with Leu83.
Biochemical Pathways
The inhibition of CDK2 by the compound affects the cell cycle progression pathway. CDK2 is responsible for the phosphorylation of key components for cell proliferation. Therefore, its inhibition can lead to the arrest of the cell cycle and prevent the proliferation of cancer cells.
Pharmacokinetics
The compound 1-(3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl)-4-pentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one exhibits suitable pharmacokinetic properties. In silico ADMET studies and drug-likeness studies using a Boiled Egg chart have shown that the compound has suitable pharmacokinetic properties, which contribute to its observed antitumor activity.
Biological Activity
1-(3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl)-4-pentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one (CAS Number: 1219170-70-3) is a compound belonging to the class of triazoloquinazolinones, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Molecular Structure and Composition
- Molecular Formula : C24H34N6O2S
- Molecular Weight : 470.6 g/mol
- Chemical Structure : The compound features a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidinone core with a cyclohexylpiperazine substituent.
| Property | Value |
|---|---|
| CAS Number | 1219170-70-3 |
| Molecular Formula | C24H34N6O2S |
| Molecular Weight | 470.6 g/mol |
Pharmacological Profile
The pharmacological profile of 1-(3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl)-4-pentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one includes potential therapeutic applications in:
- Central Nervous System Disorders : Given the presence of the piperazine moiety, which is often associated with neuropharmacological activity.
- Anticancer Activity : Similar compounds have shown promise in inhibiting tumor growth through kinase inhibition.
Case Study 1: Sigma Receptor Binding Affinity
Research has indicated that compounds with similar structures exhibit significant binding affinity to sigma receptors. Sigma receptors are implicated in various neurological functions and could be a target for treating conditions such as depression and anxiety. A study demonstrated that certain derivatives showed nanomolar affinity for sigma receptors, suggesting that this compound may also exhibit similar properties .
Case Study 2: In Vitro Studies on Related Compounds
In vitro studies on related triazoloquinazolinones have revealed their ability to modulate cellular pathways involved in cancer proliferation. For instance, one study reported that a similar compound inhibited cell proliferation in breast cancer cell lines by targeting specific kinase pathways . This suggests that further exploration of 1-(3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl)-4-pentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one could yield valuable insights into its anticancer potential.
Scientific Research Applications
Antitumor Activity
Recent studies indicate that compounds similar to 1-(3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl)-4-pentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one exhibit significant antitumor properties. Research involving structurally related compounds has shown potent activity against various cancer cell lines:
- Mechanism of Action : These compounds often act by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis through mitochondrial pathways. For instance, a related class of compounds demonstrated GI50 values in the nanomolar range across the National Cancer Institute (NCI) panel of human cancer cell lines .
Sigma Receptor Modulation
The sigma receptors (σ1 and σ2) are implicated in various neurological disorders. Compounds that interact with these receptors can modulate neuroprotective effects and influence mood disorders:
- Research Findings : A study highlighted the development of fluorescent ligands targeting σ1 receptors using piperazine derivatives similar to the compound . These ligands showed promising results in vivo and in vitro for their selectivity and binding affinity . The potential for therapeutic applications in treating conditions like depression and anxiety is significant.
Central Nervous System (CNS) Disorders
The pharmacological profile of this compound suggests potential applications in treating CNS disorders:
- Antipsychotic Properties : Similar compounds have been investigated for their antipsychotic effects due to their affinity for sigma receptors. For example, studies on related piperazine derivatives indicate they may serve as effective antipsychotic agents by modulating neurotransmitter systems .
Case Studies
| Study | Findings | Applications |
|---|---|---|
| NCI Drug Screen | Related compounds showed GI50 values as low as 0.08 μM against cancer cell lines | Antitumor therapy |
| Sigma Receptor Study | Development of selective σ1 receptor ligands demonstrated efficacy in neuroprotection | Treatment for mood disorders |
| Antipsychotic Research | Compounds exhibited significant binding to σ receptors with potential antipsychotic effects | Management of schizophrenia |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
A. 1-(3-(4-Benzylpiperazin-1-yl)-3-oxopropyl)-4-ethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
- Key Differences: 4-Ethyl substituent (vs. pentyl): Shorter alkyl chain reduces lipophilicity (logP ~3.2 vs. Benzylpiperazinyl group (vs. cyclohexylpiperazinyl): The aromatic benzyl group may enhance affinity for serotonin/dopamine receptors but reduce metabolic stability due to cytochrome P450 interactions .
- Bioactivity : Demonstrated moderate serotonin receptor antagonism (IC₅₀ = 120 nM) in preliminary assays .
B. 4-(4-Methylphenyl)-1-piperidin-1-ylmethyl-6,7,8,9-tetrahydro[1,2,4]triazolo[4,3-a]benzo(b)thieno[3,2-e]pyrimidine-5(4H)-one
- Key Differences: Benzo(b)thieno[3,2-e]pyrimidine core: Additional benzene ring increases molecular weight (MW = 492.6 g/mol vs. 484.6 g/mol for the target compound) and rigidity . Piperidinylmethyl substituent: Enhances solubility via secondary amine protonation at physiological pH .
- Bioactivity : Exhibited potent antiproliferative activity against cancer cell lines (IC₅₀ = 0.8 μM), attributed to topoisomerase II inhibition .
Side Chain Variations
A. Piperazine Derivatives (EUROPEAN PATENT APPLICATION 2023/39) Several analogs in this patent feature 7-(4-methylpiperazin-1-yl) or 7-(4-ethylpiperazin-1-yl) substituents on pyrimidinone scaffolds:
- Impact of Piperazine Substitution :
B. Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives
- Structural Distinction : Replacement of the thiophene ring with pyrazole alters electronic properties (e.g., dipole moment increases from 4.2 D to 5.1 D) .
- Bioactivity: These compounds showed weak adenosine A₂ₐ receptor binding (Kᵢ = 1.2 μM), suggesting core heterocycle modifications significantly affect target selectivity .
Alkyl Chain Length and Bioactivity
A comparative study of alkyl substituents in thieno-triazolo-pyrimidinones revealed:
| Substituent | Chain Length | logP | IC₅₀ (Serotonin Receptor) | Metabolic Stability (t₁/₂, hours) |
|---|---|---|---|---|
| 4-Ethyl | C2 | 3.2 | 120 nM | 1.8 |
| 4-Pentyl | C5 | 5.5 | Not tested | 3.5 |
| 4-Hexyl | C6 | 6.1 | 85 nM | 4.2 |
Key Findings :
- Longer alkyl chains (e.g., pentyl, hexyl) improve metabolic stability but may reduce aqueous solubility .
- The 4-pentyl substituent in the target compound represents a compromise between lipophilicity and pharmacokinetic viability.
Piperazinyl Group Modifications
Key Insights :
- Cyclohexylpiperazinyl: Offers balanced receptor affinity and moderate solubility, likely due to its non-planar cyclohexane ring reducing π-π stacking interactions .
- Benzylpiperazinyl : Higher affinity but poor solubility limits in vivo utility .
Q & A
Q. How do researchers validate the stability of this compound under physiological conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via LC-MS. Forced degradation (acid/base/oxidative stress) identifies major breakdown products. Computational tools predict metabolic pathways (e.g., cytochrome P450 interactions) to guide in vitro hepatocyte assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
